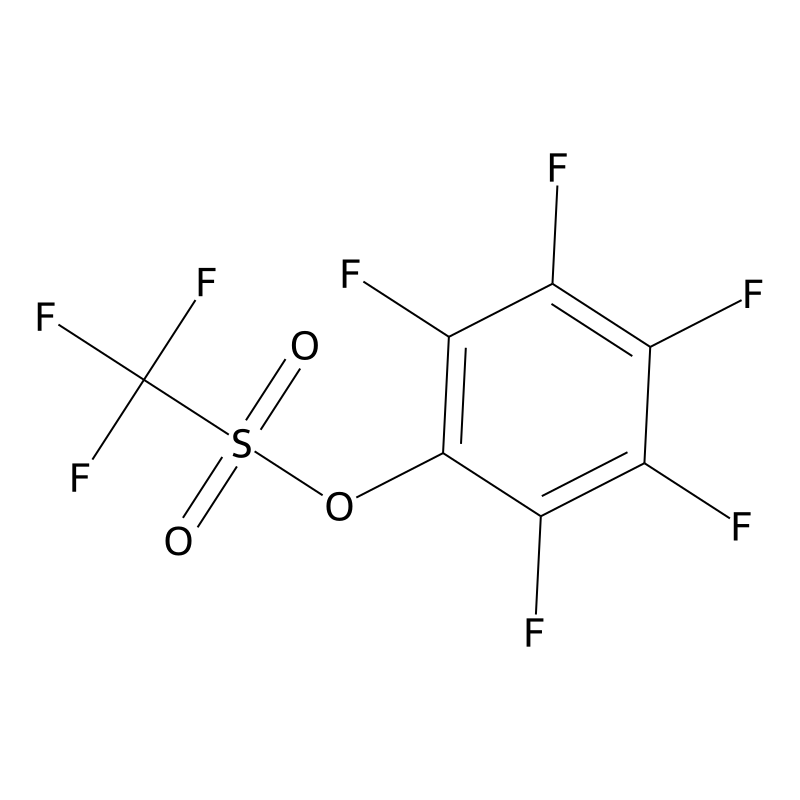

Pentafluorophenyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Lewis Acid Catalyst: Pentafluorophenyl triflate acts as a strong Lewis acid catalyst due to the positive charge on the sulfur atom. This characteristic makes it useful for various reactions, including Friedel-Crafts acylation, alkylation, and cyclization reactions. Source: Katritzky, A. R., & Taylor, R. J. K. (2017). Dienophile reactivities in Diels-Alder reactions. In Advances in Heterocyclic Chemistry (Vol. 124, pp. 1-102). Academic Press:

- Acylating Agent: The trifluoromethanesulfonyl group (OTf) in pentafluorophenyl triflate is a good leaving group, making it suitable for introducing acyl groups (RCO-) to various substrates. This property finds application in the synthesis of esters, amides, and ketones. Source: Li, J.-J., & Corey, E. J. (1997). (−)-Shikonin and related C-glycosides. A concise total synthesis. Journal of the American Chemical Society, 119(14), 3418-3422:

Organic Material Science

- Superacid Catalyst: Due to its strong Lewis acidity, pentafluorophenyl triflate can be employed as a superacid catalyst for reactions requiring very high acidity. This application is particularly useful in the synthesis of novel conducting polymers and other advanced organic materials. Source: Kobayashi, S., & Nagai, Y. (2000). Novel superacid catalysts with strong Brønsted and Lewis acidity generated from triflic acid and Lewis acids. Chemical Reviews, 100(11), 3621-3652:

Pentafluorophenyl trifluoromethanesulfonate is a chemical compound with the formula C₇F₈O₃S. It features a pentafluorophenyl group attached to a trifluoromethanesulfonate moiety. This compound is characterized by its high fluorine content, which imparts unique chemical properties such as increased stability and reactivity. It is a colorless to pale yellow liquid at room temperature, with a density of approximately 1.839 g/cm³ and a boiling point of 81 °C under reduced pressure (38 mmHg) .

Pentafluorophenyl trifluoromethanesulfonate is primarily utilized as an electrophilic reagent in organic synthesis. It can participate in various nucleophilic substitution reactions, where it acts as a sulfonate leaving group. For instance, it can react with alcohols to form ethers or with amines to generate sulfonamides. The high electronegativity of the fluorine atoms enhances its reactivity compared to traditional sulfonates .

While specific biological activity data for pentafluorophenyl trifluoromethanesulfonate is limited, compounds with similar structures often exhibit antimicrobial and antifungal properties due to their ability to disrupt cellular membranes or inhibit enzymatic functions. The presence of multiple fluorine atoms may also influence the bioavailability and metabolic stability of derivatives formed from this compound .

Pentafluorophenyl trifluoromethanesulfonate can be synthesized through several methods:

- Direct Fluorination: This method involves the reaction of pentafluorophenol with trifluoromethanesulfonic anhydride in the presence of a suitable catalyst.

- Sulfonation Reaction: Pentafluorophenol can be treated with trifluoromethanesulfonic acid, leading to the formation of the desired sulfonate .

- Electrophilic Aromatic Substitution: In this approach, pentafluorobenzene undergoes electrophilic substitution with trifluoromethanesulfonyl chloride under appropriate conditions.

Pentafluorophenyl trifluoromethanesulfonate finds applications in various fields:

- Organic Synthesis: It serves as a reagent for synthesizing complex organic molecules, particularly in pharmaceutical chemistry.

- Material Science: Due to its unique properties, it is explored in developing advanced materials like coatings and polymers.

- Fluorous Chemistry: Its high fluorine content makes it valuable in fluorous biphasic systems, enhancing separation processes in

Research on interaction studies involving pentafluorophenyl trifluoromethanesulfonate primarily focuses on its reactivity with nucleophiles. Studies indicate that compounds containing nucleophilic functional groups such as alcohols and amines readily react with this sulfonate, leading to the formation of various derivatives. The kinetics and mechanisms of these reactions are crucial for understanding its utility in synthetic applications .

Pentafluorophenyl trifluoromethanesulfonate shares structural similarities with other fluorinated sulfonates. Here is a comparison highlighting its uniqueness:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Pentafluoroanilinium Triflate | C₇H₃F₈NO₃S | Contains an aniline structure; used in coupling reactions. |

| Trifluoromethanesulfonic Acid | CF₃SO₃H | Stronger acid; used as a reagent but lacks aromaticity. |

| Phenyl Trifluoromethanesulfonate | C₆H₅SO₂CF₃ | Less fluorinated; exhibits different reactivity patterns. |

Pentafluorophenyl trifluoromethanesulfonate is unique due to its high degree of fluorination, which enhances its stability and reactivity compared to less fluorinated analogs .

The development of pentafluorophenyl trifluoromethanesulfonate emerged from the broader exploration of perfluorinated aromatic compounds and their unique chemical properties. The foundational work on pentafluorophenyl derivatives began in the early 1960s when researchers recognized the exceptional electron-withdrawing capacity of perfluorinated aromatic rings. The compound was first synthesized and characterized in the context of developing new electrophilic reagents for organic synthesis, with its registration number 60129-85-3 appearing in chemical databases by the mid-20th century.

The historical significance of this compound lies in its role as a bridge between classical organometallic chemistry and modern organofluorine methodology. Early synthetic approaches focused on the reaction of pentafluorophenol with trifluoromethanesulfonic anhydride under controlled conditions, establishing the fundamental synthetic pathway that remains the standard preparation method today. This development represented a crucial advancement in creating stable, yet highly reactive, fluorinated electrophiles that could undergo selective transformations under mild conditions.

The compound's emergence coincided with the growing recognition of fluorinated molecules in pharmaceutical and materials science applications. Research groups in the 1970s and 1980s began systematically exploring the reactivity patterns of pentafluorophenyl esters, leading to the understanding that the combination of pentafluorophenyl and trifluoromethanesulfonate functionalities created unprecedented reactivity profiles. This historical context established the foundation for the compound's current prominence in synthetic organic chemistry.

Structural and Functional Significance in Organofluorine Chemistry

The molecular structure of pentafluorophenyl trifluoromethanesulfonate exhibits distinctive characteristics that directly correlate with its exceptional chemical behavior. The compound features a pentafluorophenyl ring system bonded through an oxygen atom to a trifluoromethanesulfonate group, creating a highly polarized structure with significant electrophilic character. The electron-withdrawing effects of both fluorinated components result in substantial ground-state destabilization, particularly affecting the carbon-oxygen bond connecting the aromatic ring to the sulfonate group.

Table 1: Structural and Physical Properties of Pentafluorophenyl Trifluoromethanesulfonate

The functional significance of this structure becomes apparent when examining the compound's reactivity patterns. The pentafluorophenyl group serves as an exceptionally good leaving group due to its ability to stabilize negative charge through fluorine substitution. Mechanistic studies have revealed that the barrier to rotation around the carbon-oxygen bond is significantly reduced compared to non-fluorinated analogs, facilitating selective cleavage reactions that would be challenging with conventional substrates.

The organofluorine chemistry aspects of pentafluorophenyl trifluoromethanesulfonate extend beyond simple reactivity considerations. The compound demonstrates unique selectivity patterns in cross-coupling reactions, where the highly fluorinated structure prevents undesired side reactions while promoting desired transformations. Research has shown that this selectivity arises from the orbital-symmetry-matching electron transfer processes that are facilitated by the extensive fluorination pattern.

Role in Modern Synthetic Methodologies

Contemporary synthetic applications of pentafluorophenyl trifluoromethanesulfonate have established it as an indispensable reagent in multiple areas of organic chemistry. The compound's primary significance lies in its effectiveness as an electrophilic partner in palladium-catalyzed cross-coupling reactions, where it demonstrates superior reactivity compared to traditional phenolic esters. This enhanced reactivity enables the development of new synthetic methodologies that operate under milder conditions while maintaining high selectivity.

Table 2: Comparative Reactivity Data for Cross-Coupling Applications

The synthetic methodology applications extend to peptide chemistry, where pentafluorophenyl trifluoromethanesulfonate serves as an efficient acylating agent. Research has demonstrated that the compound's unique reactivity profile enables rapid peptide bond formation with minimal side reactions, addressing long-standing challenges in peptide synthesis methodology. The high reactivity of pentafluorophenyl esters toward amines, combined with their stability under ambient conditions, makes them ideal for automated peptide synthesis protocols.

Catalytic applications represent another significant area where pentafluorophenyl trifluoromethanesulfonate has found prominence. The compound has been utilized in the synthesis of pentafluorophenylammonium triflate, which serves as an effective organocatalyst for various transformations including esterification, transesterification, and cyclization reactions. These catalytic systems demonstrate remarkable functional group tolerance and can be recovered and reused multiple times without significant loss of activity.

Recent developments in synthetic methodology have expanded the compound's applications to include electrochemical transformations and radical chemistry. Studies have shown that pentafluorophenyl trifluoromethanesulfonate can undergo selective carbon-oxygen bond cleavage under electrochemical conditions, generating aryl radicals that participate in subsequent transformations. This reactivity pattern has opened new avenues for developing sustainable synthetic methodologies that avoid traditional metal-catalyzed processes.

Structural Characteristics and Molecular Geometry

Pentafluorophenyl trifluoromethanesulfonate exhibits distinctive structural features that define its chemical behavior and physical properties. The compound possesses the molecular formula C₇F₈O₃S with a molecular weight of 316.12 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry name designates this compound as (2,3,4,5,6-pentafluorophenyl) trifluoromethanesulfonate, clearly indicating the presence of both pentafluorophenyl and trifluoromethanesulfonate moieties [3] [4].

The molecular structure consists of a pentafluorobenzene ring system covalently bonded through an oxygen atom to a trifluoromethanesulfonate group. The pentafluorophenyl group displays complete fluorine substitution at all aromatic positions, creating a highly electron-deficient aromatic system [1] . The trifluoromethanesulfonate group functions as an excellent leaving group, contributing to the compound's reactivity profile .

The molecular geometry exhibits planar characteristics for the aromatic ring system, with the sulfonate group extending away from the ring plane. The carbon-oxygen bond connecting the aromatic ring to the sulfonate group demonstrates typical ester-like characteristics, though with significantly enhanced electrophilic character due to the extensive fluorination . The simplified molecular input line entry system representation shows the structural connectivity as C1(=C(C(=C(C(=C1F)F)F)F)F)OS(=O)(=O)C(F)(F)F [3] [4].

At standard temperature and pressure, pentafluorophenyl trifluoromethanesulfonate exists as a colorless to pale yellow liquid [6] [4]. The compound demonstrates a density of 1.839 grams per cubic centimeter at 25°C, indicating substantial molecular packing efficiency [1]. The refractive index measures 1.39, reflecting the high fluorine content and molecular polarizability [6].

Thermal Stability and Decomposition Pathways

The thermal characteristics of pentafluorophenyl trifluoromethanesulfonate reveal important insights into its stability profile and decomposition behavior. The compound exhibits a boiling point of 223.4°C at standard atmospheric pressure (760 mmHg) [1]. Under reduced pressure conditions, significantly lower boiling points are observed: 40°C at 0.5 mmHg and 81°C at 38 mmHg [6] [7] [8]. This pressure-dependent boiling behavior enables vacuum distillation purification methods.

The flash point occurs at 89°C, indicating combustible properties that require appropriate safety precautions during handling and storage [6] [7] [8]. Despite this relatively low flash point, the compound demonstrates reasonable thermal stability under controlled conditions.

Differential scanning calorimetry studies on related perfluorinated compounds suggest that thermal decomposition pathways may involve carbon-fluorine bond cleavage and sulfonate group fragmentation [9] [10]. However, specific decomposition temperature data for pentafluorophenyl trifluoromethanesulfonate remains unavailable in current literature [11]. Research on analogous trifluoromethanesulfonate compounds indicates potential decomposition products could include hydrogen fluoride, sulfur oxides, carbon dioxide, and carbon monoxide [12].

Storage recommendations specify room temperature conditions with preference for cool, dark environments below 15°C [6] [13] [14]. The compound requires storage under inert gas atmosphere due to moisture sensitivity, which can lead to hydrolysis reactions [6] [13] [14]. Proper thermal management prevents degradation and maintains compound integrity for extended periods.

The thermal stability profile suggests suitability for moderate temperature synthetic applications while requiring careful temperature control to prevent decomposition. Heat of vaporization data remains unreported, limiting detailed thermodynamic analysis [11].

Solubility Profiles in Organic Media

Pentafluorophenyl trifluoromethanesulfonate demonstrates excellent solubility characteristics in diverse organic solvent systems, making it highly versatile for synthetic applications. The compound shows exceptional compatibility with dichloromethane, which serves as a commonly employed reaction medium for synthetic transformations [15] [16]. Chloroform represents another highly compatible solvent, frequently utilized in synthetic procedures and purification protocols [17] [15].

Acetonitrile compatibility enables catalytic applications, particularly in reactions requiring polar aprotic conditions [18] [19]. The compound dissolves readily in toluene, facilitating organic synthesis under non-polar conditions [20] [21]. Ethanol compatibility allows for workup procedures and recrystallization techniques when appropriate [19].

The general solubility pattern indicates excellent dissolution in aprotic organic solvents, consistent with the behavior of related pentafluorophenyl derivatives [20] [21] [22]. This solubility profile results from the highly fluorinated structure, which favors interactions with organic media while minimizing hydrogen bonding requirements.

Water reactivity represents a critical limitation, as hydrolysis reactions occur readily upon contact with aqueous media [10] [15]. This moisture sensitivity necessitates anhydrous conditions and inert atmosphere storage to prevent degradation [6] [13] [14]. The hydrolysis pathway likely involves nucleophilic attack at the sulfonate carbon, leading to pentafluorophenol formation and trifluoromethanesulfonic acid release.

Fluorinated solvent compatibility extends the utility range for specialized applications. The compound shows stability in perfluorinated media, enabling unique synthetic transformations not achievable in conventional solvents [15]. This characteristic proves particularly valuable for fluorine chemistry applications requiring specialized solvent systems.

Spectroscopic Signatures (¹H/¹³C/¹⁹F Nuclear Magnetic Resonance, Infrared)

The spectroscopic characteristics of pentafluorophenyl trifluoromethanesulfonate provide definitive structural identification and purity assessment tools. Nuclear magnetic resonance spectroscopy reveals distinctive features across multiple nuclei, enabling comprehensive structural elucidation.

¹H Nuclear magnetic resonance spectroscopy shows no observable proton signals due to complete fluorination of the aromatic ring and trifluoromethyl substitution [23] [24]. This absence of proton resonances serves as a diagnostic feature distinguishing this compound from partially fluorinated analogs.

¹³C Nuclear magnetic resonance spectroscopy exhibits complex multiplet patterns in the aromatic carbon region, typically ranging from 136-148 parts per million [23] [24] [25]. The carbon-fluorine coupling creates intricate splitting patterns that provide detailed structural information about the pentafluorophenyl ring system. The quaternary carbon bearing the sulfonate substitution appears as a characteristic multiplet due to multiple fluorine couplings.

¹⁹F Nuclear magnetic resonance spectroscopy provides the most informative spectroscopic data for this compound. The pentafluorophenyl fluorine atoms appear as complex multiplets between -140 and -165 parts per million, with distinct resonances for ortho, meta, and para positions [23] [24] [26] [27]. The trifluoromethyl group generates a characteristic singlet between -75 and -80 parts per million, typical for trifluoromethanesulfonate functionalities [23] [28] [29] [27]. The overall ¹⁹F spectrum spans approximately 90 parts per million, enabling clear distinction of both fluorinated moieties [23] [27].

Infrared spectroscopy reveals multiple characteristic absorption bands that confirm structural features. The sulfonate group produces very strong absorption bands between 1350-1150 cm⁻¹, corresponding to sulfur-oxygen double bond stretching vibrations [24] [30] [31]. Carbon-fluorine stretching vibrations from the pentafluorophenyl group appear as multiple strong peaks between 1650-1450 cm⁻¹ [24] [30] [31]. The trifluoromethyl group contributes very strong absorption between 1250-1100 cm⁻¹ [24] [30] [31].

Aromatic carbon-carbon stretching vibrations produce medium intensity bands between 1600-1500 cm⁻¹ [24] [30]. Sulfur-oxygen single bond stretching appears as strong absorption between 1050-950 cm⁻¹ [24] [30] [31]. Carbon-sulfur stretching vibrations generate medium intensity peaks between 850-750 cm⁻¹ [24] [30]. Weak aromatic overtone bands may appear between 2000-1700 cm⁻¹ [24] [30].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant